N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide
Description
N-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring a fused benzo[d]thiazole core linked to a 1,2,3,4-tetrahydroquinoline scaffold modified with a methylsulfonyl group. This structure combines electron-rich aromatic systems with a sulfonamide moiety, which is known to enhance pharmacokinetic properties such as solubility and metabolic stability. The compound’s synthesis typically involves multi-step reactions, including cyclization and sulfonylation, to achieve the final product.
Properties
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-26(23,24)21-10-4-5-12-8-9-13(11-15(12)21)19-17(22)18-20-14-6-2-3-7-16(14)25-18/h2-3,6-9,11H,4-5,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWZNWBUYPJSKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of the Tetrahydroquinoline Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methylsulfonyl Group: This step often involves the reaction of the tetrahydroquinoline intermediate with a methylsulfonyl chloride in the presence of a base.
Coupling with Benzothiazole: The final step involves coupling the methylsulfonyl-tetrahydroquinoline with a benzothiazole derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and tetrahydroquinoline rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the specific substitution but often involve bases or acids to facilitate the reaction.
Major Products: The major products of these reactions depend on the specific conditions and reagents used but generally include oxidized or reduced forms of the original compound, or substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: In biological research, it is studied for its potential as an enzyme inhibitor or as a ligand in receptor studies.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, it may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target protein, leading to changes in its conformation and activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The compound’s uniqueness lies in its hybrid structure, merging benzo[d]thiazole and tetrahydroquinoline rings. Key comparisons include:
Key Observations :
- Heterocyclic Diversity : The benzo[d]thiazole core offers π-π stacking advantages over benzothiazine or 1,3,4-thiadiazole systems, which may influence target binding .
- Pharmacological Profiles : While the target compound’s activity is inferred from kinase-related patents, analogs with nitro or carboxylic acid groups show more defined anticancer or antimicrobial effects .
Pharmacokinetic and Pharmacodynamic Comparisons
- Solubility : The methylsulfonyl group in the target compound likely improves aqueous solubility compared to trichloroethyl or nitro-substituted analogs .
- Metabolic Stability : Sulfonamides generally exhibit lower cytochrome P450-mediated metabolism than amines or thioamides, suggesting enhanced stability for the target compound .
- Bioactivity: Patent data (e.g., Example 1 in ) suggest that tetrahydroquinoline-benzothiazole hybrids inhibit kinases like EGFR or VEGFR, whereas thiadiazole derivatives (e.g., ) target microbial enzymes.
Biological Activity
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core with a methylsulfonyl substituent and a benzo[d]thiazole moiety. Its molecular formula is with a molecular weight of approximately 320.42 g/mol. The presence of these functional groups contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N2O3S |
| Molecular Weight | 320.42 g/mol |
| CAS Number | 941940-31-4 |
| Melting Point | Not Available |
| Solubility | Not Available |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis, which is essential for nucleic acid production in bacteria.
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties. For instance, sulfonamides have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation and survival pathways.
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Reactive Intermediate Formation : The nitro group can undergo bioreduction to form reactive intermediates that may damage cellular components.
Study 1: Antimicrobial Efficacy
A study published in Molecules evaluated the antimicrobial efficacy of various sulfonamide derivatives against common pathogens. Results indicated that certain derivatives exhibited IC50 values comparable to standard antibiotics, suggesting potential for therapeutic use in treating infections caused by resistant strains .
Study 2: Anticancer Potential
Another study investigated the effects of sulfonamide-based compounds on glioma cells. Findings demonstrated that these compounds effectively reduced cell viability through mechanisms independent of AMPK inhibition, highlighting their potential as anti-glioma agents .
Q & A
Q. What are the established synthetic routes for N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example, similar compounds are synthesized via condensation of thiosemicarbazide derivatives with appropriate carbonyl precursors under alkaline conditions, followed by purification through ethanol recrystallization . Key intermediates are characterized using IR spectroscopy (to confirm functional groups like sulfonyl and carboxamide) and ¹H/¹³C NMR to verify structural integrity .
Q. Which spectroscopic techniques are critical for validating the structure of this compound?
Essential techniques include:
- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks, particularly distinguishing methylsulfonyl and tetrahydroquinoline moieties .
- X-ray crystallography : For precise bond-length and angle measurements (e.g., C–S bonds in thiazole rings average 1.71–1.75 Å, and planar arrangements of heterocycles) .
- IR spectroscopy : To identify sulfonyl (S=O, ~1350 cm⁻¹) and carboxamide (C=O, ~1650 cm⁻¹) groups .
Q. What safety protocols are recommended during handling and disposal?
- Personal protective equipment (PPE) : Use gloves, lab coats, and fume hoods to avoid inhalation/contact .
- Waste management : Segregate chemical waste and collaborate with certified disposal agencies to prevent environmental contamination .
- Hazard mitigation : Monitor for acute toxicity (H303/H313/H333) and implement first-aid measures like eye rinsing and medical consultation .
Q. How is purity assessed during synthesis, and what analytical standards apply?
Purity is evaluated via:
- HPLC/GC-MS : To detect impurities (<1% threshold).
- Melting point analysis : Sharp, reproducible melting points (e.g., analogs like 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid show mp ~140°C) .
- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur percentages must align with theoretical values (e.g., ±0.3% deviation) .
Q. What are the key physicochemical properties influencing solubility and formulation?
- LogP : Predicted hydrophobicity (e.g., methylsulfonyl groups reduce logP vs. unsubstituted analogs).
- Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility due to sulfonyl and carboxamide groups .
- Stability : pH-dependent degradation studies (e.g., analogs with thiadiazole rings degrade in acidic conditions) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Catalyst screening : Triethylamine or iodine in DMF enhances cyclization efficiency .
- Solvent effects : Acetonitrile reflux reduces side reactions vs. aqueous NaOH .
- Design of Experiments (DOE) : Systematic variation of temperature, stoichiometry, and reaction time (e.g., 70–80% yields achieved in 1–3 min reactions) .
Q. What computational methods predict the compound’s bioactivity and binding modes?
- Molecular docking : Simulate interactions with target proteins (e.g., antimicrobial enzymes) using AutoDock Vina.
- DFT calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps for redox activity) .
- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .
Q. How to resolve contradictions in bioactivity data across studies?
- Assay standardization : Control variables like pH (e.g., antimicrobial activity of thiadiazoles is pH-sensitive) .
- Replicate studies : Cross-validate results in multiple cell lines (e.g., cancer vs. normal cells) .
- Meta-analysis : Compare datasets using statistical tools (ANOVA, t-tests) to identify outliers .
Q. What strategies differentiate this compound’s SAR from analogs?
- Substituent variation : Compare methylsulfonyl with acetyl or phenyl groups in tetrahydroquinoline derivatives .
- Bioisosteric replacement : Replace benzo[d]thiazole with 1,3,4-thiadiazole to assess activity shifts .
- Proteomics : Identify unique protein targets via affinity chromatography or pull-down assays.
Q. How to design in vivo studies balancing efficacy and toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
